molecular formula C8H9Cl2N3 B1418820 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 635698-50-9

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B1418820
CAS No.: 635698-50-9
M. Wt: 218.08 g/mol
InChI Key: RBVKAUNFZLPMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can lead to the formation of more oxidized species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific ring fusion and the presence of chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored properties .

Biological Activity

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS No. 635698-50-9) is a compound belonging to the class of pyrimidoazepines. Its unique structure and biological properties have garnered attention in pharmacological research. This article aims to summarize the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C8H9Cl2N3
  • Molecular Weight : 254.55 g/mol
  • CAS Number : 635698-50-9
  • Synonyms : 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Notable findings include:

  • TRPV1 Antagonism : Research indicates that tetrahydropyrimidoazepines can serve as potent antagonists of the TRPV1 receptor. This receptor is involved in pain perception and inflammatory responses. The compound has shown significant in vitro and in vivo potency against TRPV1, suggesting potential applications in pain management and anti-inflammatory therapies .
  • Neuroactive Properties : The compound's structural features suggest it may exhibit neuroactive properties similar to other pyrimidine derivatives. Studies have indicated that related compounds possess neuroleptic activities useful in treating psychotic disorders such as schizophrenia .
  • Anticancer Potential : Preliminary studies have suggested that derivatives of pyrimidoazepines may demonstrate cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, the broader class shows promise in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
TRPV1 AntagonismPotent antagonist activity; potential for pain management
Neuroleptic ActivitySimilarities with antipsychotic agents; potential treatment for schizophrenia
CytotoxicityPotential anticancer activity against various cell lines

Case Study: TRPV1 Antagonism

In a study exploring the pharmacological profiles of tetrahydropyrimidoazepines, researchers synthesized several compounds utilizing the tetrahydro-pyrimidoazepine core as a bioisosteric replacement for piperazine-urea structures. The results indicated that these compounds exhibited strong antagonistic effects on TRPV1 receptors with favorable selectivity profiles and acceptable pharmacokinetic properties .

Properties

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKAUNFZLPMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672135
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635698-50-9
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 3
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 4
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 5
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 6
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.